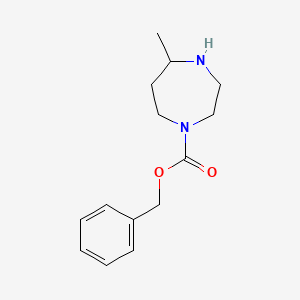

Benzyl 5-methyl-1,4-diazepane-1-carboxylate

説明

BenchChem offers high-quality Benzyl 5-methyl-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 5-methyl-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUGXUOXPVSJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591077 | |

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217972-87-7 | |

| Record name | Benzyl 5-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Organic Solvent Solubility of Benzyl 5-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a key chiral intermediate in the synthesis of pharmacologically active molecules, most notably the dual orexin receptor antagonist, Suvorexant.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes information on its physicochemical properties to predict and rationalize its solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining its solubility via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented, empowering researchers to generate precise and reliable data.

Physicochemical Profile and Its Implications for Solubility

A thorough understanding of the molecular structure and physicochemical properties of Benzyl 5-methyl-1,4-diazepane-1-carboxylate is the foundation for predicting its solubility in various organic media.

Table 1: Key Physicochemical Properties of Benzyl 5-methyl-1,4-diazepane-1-carboxylate

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3][4] |

| Molecular Weight | ~248.32 g/mol | [2][3][4] |

| Appearance | Light yellow liquid (for the (R)-enantiomer) | |

| Calculated XLogP3 | 1.8 | [4] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [4] |

| Hydrogen Bond Donors | 1 (the N-H group in the diazepane ring) | [2] |

| Hydrogen Bond Acceptors | 3 (the two oxygen atoms of the carboxylate and the tertiary amine nitrogen) | [2][4] |

Structural Rationale for Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like." The structure of Benzyl 5-methyl-1,4-diazepane-1-carboxylate contains both nonpolar (lipophilic) and polar (hydrophilic) regions, giving it a character of moderate polarity.[5]

-

Lipophilic Moieties : The benzyl group (C₆H₅CH₂) is a significant nonpolar feature, promoting solubility in aromatic and other nonpolar organic solvents. The aliphatic diazepane ring and the methyl group also contribute to its lipophilic character.

-

Hydrophilic Moieties : The carbamate functional group (-N-C(=O)-O-) is polar and capable of acting as a hydrogen bond acceptor. The secondary amine within the diazepane ring can act as a hydrogen bond donor. These features suggest an affinity for more polar solvents.

The calculated XLogP of 1.8 indicates a moderate preference for a lipophilic environment over a hydrophilic one, which supports the general observation that it is more soluble in organic solvents than in water.[4][5] The Topological Polar Surface Area (TPSA) of 41.6 Ų is relatively low, which is often correlated with good cell permeability and, in this context, suggests that strong solvation by highly polar solvents is not as dominant as it would be for molecules with higher TPSA values.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties, a qualitative prediction of solubility can be made:

-

High Solubility Predicted : In chlorinated solvents like dichloromethane and chloroform, due to their ability to interact with the polar carbamate group without being strongly polar themselves. Patent literature confirms the use of dichloromethane for extraction, indicating good solubility.[6] In moderately polar aprotic solvents like ethyl acetate and tetrahydrofuran (THF) , which can effectively solvate both the polar and nonpolar regions of the molecule.[6]

-

Moderate to Good Solubility Predicted : In polar aprotic solvents such as acetonitrile and acetone . While these are polar, they can still interact favorably with the lipophilic parts of the molecule.[6] In aromatic solvents like toluene , driven by favorable interactions with the benzyl group.[6]

-

Moderate Solubility Predicted : In alcohols like methanol , ethanol , and isopropanol . These are protic solvents and can engage in hydrogen bonding with the solute. However, the nonpolar bulk of the molecule may limit very high solubility compared to smaller, more polar solutes.[6]

-

Low to Sparingly Soluble Predicted : In nonpolar aliphatic solvents such as heptane and hexane . The polarity of the carbamate and the secondary amine will likely hinder dissolution in these highly nonpolar media. This is supported by the observation that the downstream product, Suvorexant, is only very slightly soluble in heptane.

-

Very Low Solubility Predicted : In water , due to the significant lipophilic character of the molecule.[5]

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to quantitative data, a robust experimental methodology is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solute in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions. The concentration is then determined using a validated analytical technique, such as HPLC.[9]

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: A step-by-step workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed specifically for determining the solubility of Benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Materials and Equipment:

-

Benzyl 5-methyl-1,4-diazepane-1-carboxylate (purity ≥98%)

-

HPLC-grade organic solvents of interest

-

Calibrated analytical balance

-

20 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks for dilutions

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Vials : Add an excess amount of Benzyl 5-methyl-1,4-diazepane-1-carboxylate to a 20 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~50 mg is recommended.

-

Solvent Addition : Accurately add a known volume (e.g., 5.0 mL) of the desired pre-equilibrated organic solvent to the vial.

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context) and a consistent agitation speed (e.g., 150 rpm).[10]

-

Agitate for a minimum of 24 hours to ensure equilibrium is reached. For compounds that may be slow to dissolve, 48 hours is preferable.

-

-

Sample Collection and Preparation :

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant using a syringe, being cautious not to disturb the solid material.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles. The first few drops should be discarded to saturate the filter.

-

-

Sample Dilution : Perform an accurate serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis :

-

Analyze the diluted samples using a pre-validated, stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a typical starting point.

-

Detection can be performed via UV spectrophotometry at a wavelength where the compound has significant absorbance (e.g., around 254 nm, characteristic of the benzyl group).

-

-

Quantification :

-

Prepare a multi-point calibration curve using accurately weighed standards of Benzyl 5-methyl-1,4-diazepane-1-carboxylate.

-

Calculate the concentration of the compound in the diluted sample by interpolating from the calibration curve.

-

Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility.

-

Perform each experiment in triplicate to ensure reproducibility.[9]

-

Data Interpretation and Application

The quantitative solubility data generated from this protocol can be summarized in a table for easy comparison across different solvents.

Table 2: Example Data Summary for Solubility of Benzyl 5-methyl-1,4-diazepane-1-carboxylate at 25°C

| Solvent | Polarity Index | Dielectric Constant | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Dichloromethane | 3.1 | 9.1 | High | [Data to be filled from experiment] |

| Ethyl Acetate | 4.4 | 6.0 | High | [Data to be filled from experiment] |

| Acetonitrile | 5.8 | 37.5 | Moderate to Good | [Data to be filled from experiment] |

| Isopropanol | 3.9 | 19.9 | Moderate | [Data to be filled from experiment] |

| Toluene | 2.4 | 2.4 | Moderate to Good | [Data to be filled from experiment] |

| Heptane | 0.1 | 1.9 | Low | [Data to be filled from experiment] |

This data is critical for:

-

Process Chemistry : Selecting appropriate solvents for reactions to ensure all reagents remain in solution, and for choosing anti-solvents for efficient crystallization and purification.

-

Analytical Chemistry : Developing robust analytical methods by ensuring the compound is fully dissolved in the chosen diluent.

-

Drug Formulation : Providing foundational knowledge for developing liquid formulations or understanding dissolution characteristics in lipid-based systems.

Diagram 2: Relationship Between Molecular Properties and Solubility

Caption: Interplay of solute and solvent properties determining solubility outcomes.

Conclusion

While a comprehensive, publicly available database of quantitative solubility for Benzyl 5-methyl-1,4-diazepane-1-carboxylate is lacking, a robust scientific framework allows for accurate prediction of its behavior. Its moderately lipophilic nature, conferred by the benzyl and diazepane moieties, balanced by the polar carbamate group, suggests high solubility in moderately polar aprotic solvents like dichloromethane and ethyl acetate, and lower solubility in the extremes of nonpolar alkanes and water. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, actionable protocol for researchers to generate their own high-quality, quantitative solubility data. Such data is indispensable for the rational design of synthetic and purification processes in the development of novel pharmaceuticals.

References

- Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate. Pharmaffiliates. [Link]

-

benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem, National Institutes of Health. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution: accessing salts from a salt solvate route. RSC Publishing. [Link]

-

N-CBZ Protection | PDF | Amine | Chemical Compounds. Scribd. [Link]

-

Novel Solid Forms of Insomnia Drug Suvorexant with Improved Solubility and Dissolution: Accessing Salts from Salt-Solvates Route. ResearchGate. [Link]

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Extract from the Clinical Evaluation Report: Suvorexant. Therapeutic Goods Administration (TGA). [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

(PDF) A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06779K [pubs.rsc.org]

- 4. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. scielo.br [scielo.br]

Application Notes & Protocols: A Scalable Synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

Abstract

(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a critical chiral intermediate in the synthesis of numerous pharmacologically active molecules, most notably the dual orexin receptor antagonist Suvorexant, marketed for the treatment of insomnia.[1][2] The efficient and scalable production of this enantiomerically pure diazepane is paramount for drug development and manufacturing. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of the target compound. The strategy detailed herein involves an initial synthesis of the racemic compound followed by a highly efficient chiral resolution via cocrystal formation, a method well-suited for industrial application due to its robustness and scalability over chromatographic separation techniques.[1][2]

Strategic Overview: From Racemate to Enantiopure Intermediate

The synthesis of chiral 1,4-diazepanes can be approached through direct asymmetric synthesis or by resolving a racemic mixture.[3] For large-scale production, resolving a racemate is often more cost-effective and procedurally robust. The protocol outlined below follows a two-part strategy:

-

Part 1: Synthesis of Racemic Precursor. Formation of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

-

Part 2: Chiral Resolution. Selective isolation of the desired (R)-enantiomer from the racemic mixture using a chiral resolving agent.

This approach ensures high enantiomeric purity while being amenable to scale-up for manufacturing purposes.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

Principle & Causality

The synthesis of the racemic diazepane core is adapted from methodologies developed for the synthesis of Suvorexant precursors.[1][4] The strategy involves a conjugate addition of a protected ethylenediamine derivative to an α,β-unsaturated ketone, followed by reductive amination to form the seven-membered ring. The carboxybenzyl (Cbz) group serves as a crucial protecting group for the nitrogen atom, directing the cyclization and preventing side reactions.

Experimental Protocol

Step 1.1: Synthesis of benzyl (2-(3-oxobutylamino)ethyl)carbamate

-

To a stirred solution of N-Cbz-ethylenediamine (1.0 eq) in a suitable solvent such as methanol at 0-5 °C, add methyl vinyl ketone (1.1 eq) dropwise, ensuring the temperature is maintained.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until reaction completion is confirmed by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product is often used in the next step without further purification.

Step 1.2: Reductive Amination and Cyclization

-

Dissolve the crude product from Step 1.1 in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions at room temperature. The choice of this reagent is critical as it is mild enough to avoid over-reduction and is effective under neutral or slightly acidic conditions, which favors iminium ion formation for cyclization.

-

Stir the reaction mixture for 24-48 hours at ambient temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate as a light yellow liquid.[5]

Data Presentation: Reagent Table

| Reagent | MW ( g/mol ) | Molar Eq. | Role |

| N-Cbz-ethylenediamine | 194.23 | 1.0 | Starting Material |

| Methyl Vinyl Ketone | 70.09 | 1.1 | Michael Acceptor |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | Reducing Agent |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium |

Part 2: Chiral Resolution via Cocrystal Formation

Principle & Causality

While classical resolution with tartaric acid derivatives is possible, it often results in low yields.[1] A more efficient, industrially scalable method involves the formation of a diastereomeric cocrystal. This protocol utilizes (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) as a resolving agent. In the presence of hydrochloric acid, (R)-TED selectively forms a stable cocrystal with the (R)-enantiomer of the diazepane, allowing the (S)-enantiomer to remain in solution.[1] This high selectivity and the crystalline nature of the product enable a simple and high-yield separation by filtration.

Figure 2: Chiral resolution workflow.

Experimental Protocol

Step 2.1: Cocrystal Formation and Isolation

-

Combine (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.0 eq), (R)-TED (0.5-1.0 eq), and hydrochloric acid (1.0 eq) in a suitable solvent such as acetonitrile, isopropanol, or ethyl acetate.[1] Acetonitrile is often preferred.

-

Heat the mixture until complete dissolution is achieved.

-

Allow the solution to cool down slowly to room temperature. Seeding with pre-existing crystals of the cocrystal can facilitate crystallization.

-

Stir the resulting slurry for several hours to ensure complete precipitation.

-

Isolate the solid cocrystal by filtration and wash the filter cake with a small amount of cold solvent.

-

The isolated solid is the cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.

Step 2.2: Liberation of the (R)-enantiomer

-

Suspend the isolated cocrystal in a biphasic system of water and an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Basify the aqueous phase by adding an aqueous solution of a base, such as 1M sodium hydroxide (NaOH), until the pH is approximately 12.[1] This dissociates the salt and liberates the free base of the diazepane.

-

Stir the mixture vigorously. The (R)-diazepane free base will dissolve in the organic layer, while the (R)-TED, being insoluble, may be recovered.

-

Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the final product, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, with high enantiomeric excess (ee).

Purification and Characterization

The final product can be further purified by recrystallization from a solvent like ethanol if required. The identity, purity, and enantiomeric excess of the final compound must be confirmed using standard analytical techniques.

| Analysis | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure. |

| Mass Spectrometry | Molecular Weight Confirmation | [M+H]⁺ peak corresponding to C₁₄H₂₀N₂O₂ (m/z ≈ 249.15). |

| Chiral HPLC | Enantiomeric Purity (ee%) | A single major peak corresponding to the (R)-enantiomer (>99% ee). |

| Standard HPLC | Chemical Purity (%) | Purity >97%.[5] |

Safety and Handling

All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

-

Hazardous Chemicals: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is harmful if swallowed and can cause skin and serious eye irritation.[5] Avoid breathing vapors.

-

Reagent Handling: Sodium triacetoxyborohydride reacts with water and should be handled in a dry environment. Methyl vinyl ketone is a toxic and flammable liquid.

-

Large-Scale Considerations: Exothermic reactions, such as quenching, should be performed with adequate cooling and slow, controlled addition of reagents. Ensure that all glassware is free of cracks or defects.

References

- Process for Preparing Suvorexant and Salts Thereof.

-

Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 2017, 28(1), 119-122. [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 2017, 22(10), 1648. [Link]

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization. Molecules, 2024, 29(3), 604. [Link]

- Suvorexant intermediate and preparation method thereof.

-

Discovery of the Dual Orexin Receptor Antagonist... (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 2010, 53(14), 5320-5332. [Link]

-

1,4-Diazepane Ring-Based Systems. ResearchGate. [Link]

Sources

- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. researchgate.net [researchgate.net]

- 4. CN111943945B - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 5. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]

Application Notes & Protocols: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate as a Pivotal Intermediate in Suvorexant Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. This chiral N-protected diazepane is a critical intermediate in the manufacture of Suvorexant (Belsomra®), a first-in-class dual orexin receptor antagonist for the treatment of insomnia. We will explore various synthetic strategies, delve into the causality behind methodological choices, and provide detailed, field-tested protocols for its preparation and subsequent conversion to the final active pharmaceutical ingredient (API).

Introduction

Suvorexant is a therapeutic agent that functions by blocking the wake-promoting neuropeptides orexin A and orexin B from binding to their receptors, OX1R and OX2R.[1] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure, centered around a chiral (R)-configured 1,4-diazepane core.[2] The synthesis of this core, therefore, represents a critical juncture in the overall manufacturing process, where stereochemical integrity must be established and maintained.

(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as an advanced, protected intermediate that provides the necessary chiral scaffold. The benzyl carboxylate (Cbz or Z) group acts as a robust protecting group for one of the nitrogen atoms in the diazepane ring, allowing for selective functionalization of the other nitrogen atom. This guide presents practical, scalable methodologies for its synthesis, emphasizing chemical logic, safety, and efficiency.

Strategic Importance & Retrosynthetic Analysis

The primary function of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is to serve as a structurally complete and chirally pure building block. The Cbz protecting group is strategically chosen for its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenation—a method highly favored in industrial processes for its mild conditions and benign byproducts.[3]

A retrosynthetic analysis of Suvorexant reveals the central role of this intermediate. The final API can be disconnected into three primary fragments: the 5-chloro-benzoxazole moiety, the 5-methyl-2-(triazol-2-yl)benzoyl moiety, and the chiral diazepane core, which is delivered by our target intermediate.

Caption: Retrosynthetic pathway for Suvorexant.

Overview of Synthetic Strategies

The synthesis of the chiral diazepane core can be approached via several distinct strategies, each with its own merits regarding scalability, cost, and control of stereochemistry. The choice of strategy is often dictated by the availability of starting materials and the desired scale of production.

-

Strategy A: Chiral Pool Synthesis: This is a highly reliable and common approach that begins with an inexpensive, enantiomerically pure starting material. By using a building block that already contains the required stereocenter, the need for chiral resolution or asymmetric catalysis is circumvented.[3][4] The synthesis is linear but robust, making it suitable for large-scale production.

-

Strategy B: Asymmetric Reductive Amination: This strategy constructs the chiral center and the diazepane ring concurrently. It involves the intramolecular cyclization of a linear amino-ketone precursor, where the stereochemistry is induced by a chiral catalyst.[5] A notable example is the use of a Ruthenium-based transfer hydrogenation catalyst, which can provide the desired product in high yield and excellent enantiomeric excess (ee).[6] While elegant and efficient, this approach requires a specialized and costly catalyst.

-

Strategy C: Racemic Synthesis and Classical Resolution: In this method, the racemic diazepane is synthesized first, followed by separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer. This can be achieved via preparative chiral chromatography or, more practically for large scales, by diastereomeric salt or cocrystal formation.[7] A patented process describes the effective resolution of the racemic intermediate by forming a cocrystal with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), which selectively crystallizes with the desired (R)-diazepane enantiomer.[8]

For the purposes of this guide, we will provide a detailed protocol based on the robust Chiral Pool Synthesis (Strategy A) due to its accessibility and proven scalability.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate starting from (R)-3-aminobutanoic acid.

Workflow Diagram: Chiral Pool Synthesis

Caption: Stepwise workflow for the chiral pool synthesis route.

Protocol 1: Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane

This multi-step protocol yields the direct precursor to the final target intermediate.

Step 1.1: Boc-Protection of (R)-3-Aminobutanoic Acid

-

Rationale: The amine of the starting material must be protected to prevent self-condensation and to ensure selective reaction at the carboxylic acid group in the subsequent step. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions that do not affect the final Cbz group.

-

Materials:

Reagent M.W. Amount Moles (R)-3-Aminobutanoic acid 103.12 25.0 g 0.242 Di-tert-butyl dicarbonate 218.25 58.2 g 0.267 Triethylamine (TEA) 101.19 36.8 g 0.364 | Dichloromethane (DCM) | - | 250 mL | - |

-

Procedure:

-

Suspend (R)-3-aminobutanoic acid in 250 mL of DCM in a 1 L round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add triethylamine dropwise to the suspension over 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate in 50 mL of DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid as a white solid.

-

-

Expected Yield: ~90-95%.[3]

Step 1.2: Amide Coupling

-

Rationale: This step constructs the linear backbone of the diazepane ring by forming an amide bond. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic peptide coupling system that efficiently activates the carboxylic acid and minimizes racemization.[3]

-

Materials:

Reagent M.W. Amount Moles Product from Step 1.1 203.24 50.8 g 0.25 N-benzyl glycine ethyl ester 193.23 53.2 g 0.275 EDC Hydrochloride 191.70 57.5 g 0.30 HOBt 135.13 41.9 g 0.31 Triethylamine (TEA) 101.19 38.0 g 0.375 | N,N-Dimethylformamide (DMF) | - | 320 mL | - |

-

Procedure:

-

Dissolve the Boc-protected amino acid, N-benzyl glycine ethyl ester, HOBt, and TEA in 320 mL of anhydrous DMF at room temperature.

-

Add EDC hydrochloride in portions over 20 minutes. An exotherm may be observed.

-

Stir the reaction for 5-7 hours at room temperature.

-

Pour the reaction mixture into 1 L of ice-water and extract with ethyl acetate (3 x 300 mL).

-

Combine the organic layers and wash with 10% aqueous citric acid, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, which can be purified by column chromatography (Hexane:Ethyl Acetate gradient).

-

-

Expected Yield: ~91%.[3]

Step 1.3: Boc-Deprotection and Intramolecular Cyclization

-

Rationale: The Boc group is selectively removed with acid. The resulting free amine then undergoes an intramolecular nucleophilic attack on the ester, driven by a base, to form the seven-membered lactam ring.[3]

-

Procedure:

-

Dissolve the product from Step 1.2 in ethyl acetate and cool to 0 °C.

-

Bubble dry HCl gas through the solution (or add a 4M solution of HCl in dioxane) until the solution is saturated.

-

Stir for 2-3 hours at room temperature until deprotection is complete (monitored by TLC).

-

Concentrate the mixture under vacuum to remove the solvent and excess HCl.

-

Dissolve the resulting amine hydrochloride salt in methanol.

-

Add sodium methoxide (CH₃ONa) portion-wise at 0 °C and then stir the mixture at room temperature overnight to effect cyclization.

-

Neutralize the mixture with acetic acid, concentrate under vacuum, and partition the residue between DCM and water.

-

Dry the organic layer and concentrate to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.

-

-

Expected Yield: ~94%.[3]

Step 1.4: Lactam Reduction

-

Rationale: A powerful, non-selective reducing agent is required to reduce both amide carbonyls to methylenes. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[3]

-

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). The workup procedure must be performed with extreme caution.

-

Procedure:

-

Under a nitrogen atmosphere, suspend LiAlH₄ (2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

-

Cool the suspension to 0 °C.

-

Add a solution of the diazepane-dione from Step 1.3 in anhydrous THF dropwise via an addition funnel.

-

After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®, washing thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield (R)-1-benzyl-5-methyl-1,4-diazepane as a yellow liquid.

-

Protocol 2: Cbz-Protection to Yield the Target Intermediate

Step 2.1: Synthesis of (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate

-

Rationale: The final step is to protect the free secondary amine at the N-1 position. Benzyl chloroformate (CbzCl) is used to install the Cbz group, which serves as the orthogonal protecting group for the subsequent steps in the Suvorexant synthesis.

-

Materials:

Reagent M.W. Amount Moles Product from Step 1.4 204.31 40.0 g 0.196 Benzyl Chloroformate (CbzCl) 170.59 35.0 g 0.205 Triethylamine (TEA) 101.19 21.8 g 0.215 | Dichloromethane (DCM) | - | 400 mL | - |

-

Procedure:

-

Dissolve (R)-1-benzyl-5-methyl-1,4-diazepane and triethylamine in 400 mL of DCM and cool to 0 °C.

-

Add benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with water (2 x 150 mL) and brine (1 x 150 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

The crude product can be purified by column chromatography to yield pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate.

-

-

Expected Yield: High (typically >90%).

Application in the Total Synthesis of Suvorexant

The prepared intermediate is now ready for elaboration into the final API. The synthetic endgame involves deprotection of the N-4 benzyl group, coupling with the benzoxazole fragment, and finally, acylation with the triazolylbenzoic acid.

Workflow Diagram: Conversion to Suvorexant

Caption: A viable synthetic endgame pathway from a related diazepane to Suvorexant.[3]

Protocol 3: Conversion to Suvorexant

This protocol outlines the final steps starting from the deprotected diazepane, which is readily obtained from the intermediate via catalytic hydrogenation.

-

N-Debenzylation: The benzyl group on N-4 of the intermediate (or a related structure) is removed via catalytic hydrogenation (H₂, 10% Pd/C) at ambient pressure and temperature to yield the free secondary amine.[3]

-

Coupling with Benzoxazole: The resulting amine is coupled with 2,5-dichloro-1,3-benzoxazole in the presence of a base like potassium carbonate to yield the benzoxazole-diazepane conjugate.[3]

-

Final N-Acylation: The remaining secondary amine is acylated with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid using standard peptide coupling reagents (e.g., EDC, HOBt) or by converting the acid to its acid chloride first. This final step yields Suvorexant.[9] The crude product is typically purified by recrystallization from a suitable solvent system like isopropanol/ethyl acetate to achieve high purity (>99%).[3]

Data Summary

The following table provides a summary of typical yields and key properties for the intermediate and its precursors as described in the chiral pool synthesis route.

| Compound Name | Step | Typical Yield | M.W. | Physical Form |

| (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | 1.1 | 90-95% | 203.24 | White Solid |

| (R)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione | 1.3 | ~88% (2 steps) | 246.29 | Solid |

| (R)-1-Benzyl-5-methyl-1,4-diazepane | 1.4 | ~88% | 204.31 | Yellow Liquid |

| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | 2.1 | >90% | 338.44 | Oil/Solid |

Conclusion

(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate is a cornerstone intermediate for the efficient and stereocontrolled synthesis of Suvorexant. The chiral pool strategy presented here offers a reliable, scalable, and well-understood pathway for its production. By providing a detailed explanation of the chemical rationale behind each step, along with robust protocols, this guide equips researchers with the necessary knowledge to successfully synthesize this pivotal molecule for applications in pharmaceutical research and development.

References

-

Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Royal Society of Chemistry.[Link]

-

Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC. PubMed Central.[Link]

-

Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ScienceDirect.[Link]

- US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.

-

SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Japan Science and Technology Agency.[Link]

- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - European Patent Office.

- WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents.

-

Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder - ACS Publications. ACS Publications.[Link]

- WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in... - Google Patents.

-

Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed. PubMed.[Link]

-

Synthesis of Suvorexant. Thieme.[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 9. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

Introduction: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its primary application is as a pivotal advanced intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The seven-membered 1,4-diazepane ring is a privileged scaffold in drug discovery due to its conformational flexibility, allowing for optimal interactions with a variety of biological targets. The specific (R)-configuration of the methyl group at the 5-position is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the synthetic route of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, detailing the preparation of the racemic precursor, its subsequent N-protection, and the final chiral resolution.

Strategic Overview of the Synthetic Pathway:

The synthesis of the target compound is accomplished through a three-stage process:

-

Synthesis of the Racemic Precursor: The initial step involves the construction of the core 1,4-diazepane ring system, yielding racemic 5-methyl-1,4-diazepane. This is typically achieved through a reductive amination-cyclization strategy.

-

N-Carbobenzyloxy (Cbz) Protection: The secondary amine in the diazepane ring is then selectively protected with a carbobenzyloxy group. This protecting group strategy is chosen for its stability under various reaction conditions and its facile removal in later synthetic stages.

-

Chiral Resolution: The final and most critical step is the resolution of the racemic N-Cbz protected diazepane to isolate the desired (R)-enantiomer in high enantiomeric purity. This is accomplished through the formation of diastereomeric salts with a chiral resolving agent.

Part 1: Synthesis of Racemic 5-methyl-1,4-diazepane

The synthesis of the racemic 5-methyl-1,4-diazepane core is a foundational step. A common and effective method involves the reductive amination of a suitable keto-amine precursor. This approach leverages the formation of an imine intermediate followed by in-situ reduction to form the diazepane ring.

Protocol 1: Reductive Amination for Racemic 5-methyl-1,4-diazepane

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,2-Diaminopropane | Reagent | Sigma-Aldrich |

| Ethyl acetoacetate | Reagent | Sigma-Aldrich |

| Sodium triacetoxyborohydride (STAB) | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Acetic Acid | Glacial | Fisher Scientific |

| Sodium bicarbonate | Saturated aqueous solution | --- |

| Sodium sulfate | Anhydrous | --- |

| Diethyl ether | Anhydrous | --- |

Experimental Procedure:

-

Reaction Setup: To a solution of 1,2-diaminopropane (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere of nitrogen, add ethyl acetoacetate (1.05 eq).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the enamine/imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 5-methyl-1,4-diazepane. The crude product is often used in the next step without further purification.

Causality of Experimental Choices:

-

Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

-

Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the imine intermediate and the reducing agent.

-

Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of the amine starting material and intermediates.

Part 2: N-Carbobenzyloxy (Cbz) Protection

The selective protection of one of the secondary amines of the diazepane ring is essential for subsequent synthetic manipulations. The carbobenzyloxy (Cbz) group is an excellent choice due to its stability and orthogonal deprotection conditions.

Protocol 2: N-Cbz Protection of Racemic 5-methyl-1,4-diazepane

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Racemic 5-methyl-1,4-diazepane | Crude from Part 1 | --- |

| Benzyl chloroformate (Cbz-Cl) | Reagent | Sigma-Aldrich |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Sodium bicarbonate | Saturated aqueous solution | --- |

| Brine | Saturated aqueous solution | --- |

| Magnesium sulfate | Anhydrous | --- |

Experimental Procedure:

-

Reaction Setup: Dissolve the crude racemic 5-methyl-1,4-diazepane (1.0 eq) in anhydrous DCM (15 mL/mmol). Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Addition of Cbz-Cl: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 20 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate as a colorless to pale yellow oil.

Causality of Experimental Choices:

-

Base (TEA or DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

-

Controlled Addition at Low Temperature: Dropwise addition of the highly reactive Cbz-Cl at 0 °C helps to control the exothermicity of the reaction and minimize the formation of di-protected byproducts.

Part 3: Chiral Resolution

The separation of the racemic mixture to obtain the desired (R)-enantiomer is a critical step. A highly effective method involves the formation of a cocrystal with a chiral resolving agent, followed by dissociation of the diastereomeric salt.[1]

Protocol 3: Chiral Resolution via Cocrystal Formation

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | From Part 2 | --- |

| (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) | Reagent | Commercially available |

| Hydrochloric acid | Concentrated | --- |

| Isopropanol | Reagent | Sigma-Aldrich |

| Acetonitrile | HPLC grade | Fisher Scientific |

| Sodium hydroxide | 1 M aqueous solution | --- |

| Dichloromethane (DCM) | Reagent | Sigma-Aldrich |

Experimental Procedure:

-

Salt Formation: Dissolve (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.0 eq) in isopropanol. Add a solution of hydrochloric acid in isopropanol to form the hydrochloride salt. The salt can be isolated by filtration or used directly in the next step.

-

Cocrystal Formation: Combine the hydrochloride salt of the racemic diazepane with (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) (approximately 0.5-1.0 eq) in a suitable solvent such as acetonitrile.[1]

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The cocrystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED will preferentially crystallize.[1] Seeding with pre-existing crystals can facilitate crystallization.

-

Isolation of Cocrystal: Isolate the crystalline solid by filtration and wash with cold acetonitrile. The enantiomeric excess (ee) of the product can be determined by chiral HPLC.

-

Dissociation of the Cocrystal: Suspend the cocrystal in a biphasic mixture of water and DCM.

-

Basification and Extraction: Basify the aqueous layer with a 1 M sodium hydroxide solution to a pH of approximately 12. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate as an oil.

Causality of Experimental Choices:

-

(R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED): This specific chiral diol has been shown to be effective in forming a stable, easily handled cocrystal with the (R)-enantiomer of the diazepane hydrochloride salt, allowing for efficient separation from the (S)-enantiomer.[1]

-

Solvent System: Acetonitrile is a suitable solvent for the crystallization, providing a good balance of solubility for the diastereomeric salts, leading to selective precipitation of the desired cocrystal.[1]

-

Basification: The use of a strong base like sodium hydroxide is necessary to break the ionic interaction in the hydrochloride salt and liberate the free amine for extraction into the organic solvent.[1]

Data Summary

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Racemic Diazepane Synthesis | 1,2-Diaminopropane, Ethyl acetoacetate, STAB | DCM | 0 to RT | 12-16 | >85 (crude) |

| N-Cbz Protection | Cbz-Cl, TEA | DCM | 0 to RT | 4-6 | 70-85 |

| Chiral Resolution | (R)-TED, HCl | Acetonitrile | RT | 12-24 | 30-40 (of theoretical R) |

Analytical Characterization:

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.

References

-

Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

-

Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 743-749. [Link]

- Estévez, V. et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. U.S.

-

Merck & Co., Inc. (2008). PREPARATION OF DIAZEPANE DERIVATIVES AS OREXIN RECEPTOR ANTAGONISTS. Patent No. WO2008069997A1. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

Chiral Synthesis of Benzyl 5-methyl-1,4-diazepane-1-carboxylate: An Application and Protocol Guide

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chiral 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticonvulsant agents.[1] The introduction of a chiral center, as seen in Benzyl 5-methyl-1,4-diazepane-1-carboxylate, adds a layer of complexity and specificity, often leading to improved efficacy and reduced off-target effects. This chiral diamine is a key intermediate in the synthesis of several pharmaceutical candidates, most notably as a precursor to the dual orexin receptor antagonist Suvorexant, a medication for insomnia. The precise stereochemistry at the C5 position is crucial for its biological activity.

This guide provides a comprehensive overview and detailed protocols for the chiral synthesis of Benzyl 5-methyl-1,4-diazepane-1-carboxylate, focusing on a robust and scalable strategy involving the synthesis of the racemic compound followed by an efficient chiral resolution.

Synthetic Strategy Overview: A Two-Pronged Approach

The synthesis of enantiomerically pure Benzyl 5-methyl-1,4-diazepane-1-carboxylate is most effectively achieved through a two-stage process:

-

Synthesis of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate: This initial phase focuses on the construction of the core 1,4-diazepane ring with the desired methyl and N-Cbz protecting groups, yielding a racemic mixture of the (R)- and (S)-enantiomers.

-

Chiral Resolution: The racemic mixture is then separated into its constituent enantiomers. This guide will detail a highly efficient method utilizing a chiral resolving agent to selectively crystallize the desired (R)-enantiomer.

Caption: Overall workflow for the chiral synthesis.

Part 1: Synthesis of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate

The synthesis of the racemic target molecule can be accomplished through a multi-step sequence starting from commercially available reagents. The general approach is based on methods described in the literature, notably by Cox et al. in the Journal of Medicinal Chemistry (2010) and in patent literature (WO2008069997A1).[2]

Synthetic Scheme

Caption: Synthesis of the racemic intermediate.

Protocol 1: Synthesis of N-Cbz-2-methylpiperazine

This initial step protects one of the nitrogen atoms of 2-methylpiperazine with a benzyloxycarbonyl (Cbz) group, a crucial step for controlling regioselectivity in the subsequent reactions.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 10.0 g | 99.8 mmol |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 17.0 g | 99.6 mmol |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 21.0 g | 250 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Water | H₂O | 18.02 | 100 mL | - |

Procedure:

-

Dissolve 2-methylpiperazine and sodium bicarbonate in a mixture of dichloromethane (100 mL) and water (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate in dichloromethane (100 mL) dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield N-Cbz-2-methylpiperazine as a viscous oil. The product is often used in the next step without further purification.

Protocol 2: Synthesis of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate

This protocol involves the acylation of the remaining secondary amine with chloroacetyl chloride, followed by an intramolecular cyclization to form the diazepane ring.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| N-Cbz-2-methylpiperazine | C₁₃H₁₈N₂O₂ | 234.30 | 10.0 g | 42.7 mmol |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 5.2 g | 46.0 mmol |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 9.0 mL | 64.0 mmol |

| Sodium Iodide (NaI) | NaI | 149.89 | 6.4 g | 42.7 mmol |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 200 mL | - |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | - | 100 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

Procedure:

-

Dissolve N-Cbz-2-methylpiperazine and triethylamine in acetonitrile (150 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C and add chloroacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Add sodium iodide to the reaction mixture and heat to reflux for 12 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (100 mL) and saturated aqueous sodium bicarbonate (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate.

Part 2: Chiral Resolution of Benzyl 5-methyl-1,4-diazepane-1-carboxylate

The separation of the enantiomers is achieved by diastereoselective co-crystallization with a chiral resolving agent. A highly effective method detailed in patent literature (US20190276414A1) utilizes (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) to selectively form a co-crystal with the desired (R)-enantiomer.[2]

Protocol 3: Co-crystallization with (R)-(+)-TED

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | 10.0 g | 40.3 mmol |

| (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) | C₂₀H₁₈O₂ | 290.36 | 5.85 g | 20.1 mmol |

| Hydrochloric Acid (in isopropanol) | HCl | 36.46 | As needed | - |

| Isopropanol | C₃H₈O | 60.10 | 150 mL | - |

| Acetonitrile | C₂H₃N | 41.05 | 50 mL | - |

Procedure:

-

Dissolve the racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate in isopropanol (100 mL).

-

Adjust the pH to acidic (around 2-3) by the addition of a solution of HCl in isopropanol.

-

In a separate flask, dissolve (R)-(+)-TED in a mixture of isopropanol (50 mL) and acetonitrile (50 mL) with gentle heating.

-

Combine the two solutions and stir at room temperature. Crystallization of the co-crystal should commence.

-

Allow the crystallization to proceed for 12-24 hours to maximize the yield.

-

Collect the crystalline solid by filtration and wash with a cold mixture of isopropanol and acetonitrile.

-

The collected solid is the co-crystal of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride with (R)-TED.

Protocol 4: Dissociation of the Co-crystal and Isolation of the (R)-Enantiomer

The final step involves breaking the co-crystal to release the pure (R)-enantiomer.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | - |

| Co-crystal from Protocol 3 | - | - | Entire batch | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Sodium Hydroxide (1 M aq.) | NaOH | 40.00 | As needed | - |

| Water | H₂O | 18.02 | 100 mL | - |

Procedure:

-

Suspend the co-crystal in a mixture of dichloromethane (50 mL) and water (50 mL).

-

Basify the aqueous layer to a pH of approximately 12 with 1 M sodium hydroxide solution.

-

Stir the mixture vigorously for 30 minutes. The (R)-TED will remain in the aqueous layer or as a solid, while the free base of the desired product will be in the organic layer.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate as a colorless oil.

Expected Results and Characterization

The final product, (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate, should be a colorless to light yellow oil.

Table of Expected Data:

| Analysis | Expected Result |

| Appearance | Colorless to light yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.7-3.4 (m, 4H), 3.2-2.8 (m, 3H), 2.7-2.5 (m, 1H), 1.15 (d, J=6.8 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 136.8, 128.5, 127.9, 127.8, 67.2, 55.1, 53.8, 50.2, 49.5, 46.1, 19.8 |

| Mass Spectrometry (ESI+) | m/z 249.16 [M+H]⁺ |

| Chiral HPLC | Enantiomeric excess (e.e.) > 99% |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in racemate synthesis | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Monitor reaction progress by TLC. Optimize reaction time and temperature. |

| Poor crystallization of co-crystal | Impurities in the racemic mixture. Incorrect solvent ratios. | Purify the racemic starting material thoroughly. Experiment with different solvent systems for crystallization. |

| Low enantiomeric excess | Inefficient resolution. | Perform a second recrystallization of the co-crystal. Ensure the purity of the resolving agent. |

| Incomplete dissociation of the co-crystal | Insufficient basification. | Ensure the aqueous phase reaches and maintains a pH of ~12. Increase stirring time. |

Conclusion

This guide outlines a reliable and well-documented pathway for the chiral synthesis of Benzyl 5-methyl-1,4-diazepane-1-carboxylate. By following the detailed protocols for the synthesis of the racemic precursor and its subsequent chiral resolution, researchers can obtain the desired (R)-enantiomer with high purity and enantiomeric excess. The presented methodology is grounded in established literature and provides a solid foundation for the production of this important pharmaceutical intermediate.

References

-

Cox, C. D., Breslin, M. J., Whitman, D. B., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]

-

Gomez-Molina, M., & Gil, C. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 21(25), 2636-2656. [Link]

- Esteve, V., et al. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. U.S.

- Coleman, P. J., et al. (2008). 1,4-diazepane orexin receptor antagonists.

Sources

Application and Protocol Guide for the Deprotection of Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Introduction: The Strategic Importance of Deprotecting Benzyl 5-methyl-1,4-diazepane-1-carboxylate in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds, recognized for its role in agents targeting the central nervous system.[1] Benzyl 5-methyl-1,4-diazepane-1-carboxylate, particularly its chiral isomers, is a critical building block in contemporary pharmaceutical synthesis.[2][3] Its most notable application is as a pivotal intermediate in the multi-step synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[2] The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the secondary amine, allowing for selective functionalization of the diazepane ring.[4] The subsequent removal of this Cbz group is a crucial final step to unveil the reactive secondary amine, enabling further coupling reactions to complete the synthesis of the target active pharmaceutical ingredient (API).[3]

This application note provides a comprehensive guide to the deprotection of benzyl 5-methyl-1,4-diazepane-1-carboxylate, focusing on the most prevalent and effective methodologies. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and discuss critical parameters for process optimization and troubleshooting. Our aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this deprotection reaction with high efficiency, safety, and reproducibility.

Choosing Your Deprotection Strategy: A Comparative Overview

The removal of a Cbz group is most commonly achieved via hydrogenolysis.[4] This method is favored for its typically clean reaction profile, yielding the deprotected amine, toluene, and carbon dioxide as the sole byproducts. However, alternative methods exist and may be preferable depending on the presence of other sensitive functional groups in the molecule and the scale of the reaction.

| Deprotection Method | Key Advantages | Key Considerations |

| Catalytic Hydrogenation | High efficiency, clean byproducts, well-established. | Requires handling of flammable H₂ gas and pyrophoric catalysts (e.g., Pd/C). Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). |

| Catalytic Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas, often milder conditions, good for substrates with sensitive functional groups.[5] | May require higher catalyst loading or longer reaction times. The choice of hydrogen donor is critical. |

| Acid-Mediated Cleavage | Metal-free, cost-effective, and scalable.[6] | Requires strongly acidic conditions which may not be compatible with acid-labile functional groups. Can generate reactive carbocation intermediates. |

| Nucleophilic Cleavage | Useful for substrates intolerant to both hydrogenation and strong acid.[7][8] | Can require elevated temperatures and specific nucleophiles. |

For the deprotection of benzyl 5-methyl-1,4-diazepane-1-carboxylate, where the molecule itself does not contain easily reducible functional groups, catalytic hydrogenation and catalytic transfer hydrogenation are the premier choices due to their efficiency and mild conditions.

Reaction Mechanism: The Hydrogenolysis of a Benzyl Carbamate

The generally accepted mechanism for the hydrogenolysis of a benzyl carbamate over a palladium catalyst involves several key steps on the catalyst surface.

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

The process begins with the adsorption of both molecular hydrogen and the Cbz-protected amine onto the surface of the palladium catalyst. The hydrogen molecule undergoes dissociative chemisorption to form highly reactive palladium hydride species. These hydride species then attack the benzylic carbon-oxygen bond of the adsorbed carbamate, leading to its cleavage.[9] This reductive cleavage releases toluene and an unstable carbamic acid intermediate, which readily decarboxylates to yield the desired deprotected amine and carbon dioxide.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes a standard laboratory procedure for the deprotection of benzyl 5-methyl-1,4-diazepane-1-carboxylate using hydrogen gas at atmospheric pressure.

Materials:

-

Benzyl 5-methyl-1,4-diazepane-1-carboxylate

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Hydrogen (H₂) gas balloon

-

Inert gas (Nitrogen or Argon)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum/inert gas manifold

-

Hydrogen balloon setup

-

Buchner funnel and filter flask

Procedure:

-

Catalyst Charging and Inerting:

-

To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).

-

Seal the flask and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is a critical safety step to prevent ignition of the solvent with the pyrophoric catalyst.

-

-

Addition of Substrate and Solvent:

-

Under a positive pressure of inert gas, add the solvent (e.g., methanol or ethanol) to the flask to create a slurry of the catalyst.

-

Dissolve benzyl 5-methyl-1,4-diazepane-1-carboxylate in the same solvent and add it to the flask via a cannula or dropping funnel.

-

-

Hydrogenation:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly stop stirring, switch the atmosphere back to inert gas, and then quickly remove an aliquot.

-

-

Work-up:

-

Once the reaction is complete (typically indicated by the disappearance of the starting material), carefully vent the hydrogen atmosphere and purge the flask with inert gas.

-

Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst.[9] Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.[9]

-

Safety Note: The Pd/C catalyst on the Celite® pad is highly pyrophoric, especially when it begins to dry.[9] Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® pad with water immediately after filtration before disposal.

-

-

Isolation and Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude 5-methyl-1,4-diazepane.

-

The crude product can be purified further by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization, if necessary.

-

Caption: Workflow for Catalytic Hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers a safer alternative to using hydrogen gas, employing ammonium formate as an in-situ hydrogen source.[5]

Materials:

-

Benzyl 5-methyl-1,4-diazepane-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve benzyl 5-methyl-1,4-diazepane-1-carboxylate in methanol or ethanol.[5]

-

To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[10]

-

Add ammonium formate to the reaction mixture (typically 3-5 equivalents per Cbz group). The addition may cause some effervescence.[5]

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux and maintain stirring. The optimal temperature may vary depending on the substrate and solvent.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

-

Work-up:

-

Isolation and Purification:

Data Summary and Optimization Parameters

The efficiency of Cbz deprotection is highly dependent on several parameters. The following table provides a summary of typical conditions and areas for optimization.

| Parameter | Typical Range | Notes and Causality |

| Catalyst | 10% Pd/C, 20% Pd(OH)₂/C | Pearlman's catalyst (Pd(OH)₂/C) can be more active and less prone to causing hydrogenolysis of other sensitive groups.[10] |

| Catalyst Loading | 5-20 mol% | Higher loading may be required for difficult substrates or if catalyst poisoning is observed. However, this increases cost and potential for metal contamination.[10] |

| Solvent | MeOH, EtOH, EtOAc, THF | Protic solvents like methanol and ethanol are generally most effective for Pd/C catalyzed hydrogenations.[10] |

| Hydrogen Source | H₂ gas (balloon or pressure), Ammonium formate, Formic acid | Transfer hydrogenation donors are safer alternatives to H₂ gas.[5] The choice of donor can influence reaction rate and selectivity. |

| Temperature | Room Temperature to Reflux | Most Cbz deprotections proceed well at room temperature.[10] Gentle heating can accelerate the reaction but may also promote side reactions. |

| Pressure | Atmospheric (balloon) to ~50 psi | Increased hydrogen pressure can significantly increase the reaction rate, but requires specialized equipment. |

Troubleshooting and Scientific Insights

-

Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning. The free amine product can sometimes inhibit the catalyst. Adding a small amount of a weak acid like acetic acid can sometimes mitigate this by protonating the amine, but this may not be necessary for this substrate. Alternatively, adding fresh catalyst can restart the reaction.

-

Catalyst Deactivation: The palladium catalyst can be deactivated over time. For larger scale reactions, using a flow chemistry setup with a packed-bed catalyst can improve efficiency and catalyst lifetime.[11]

-